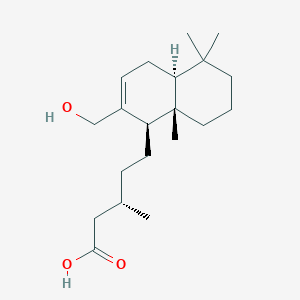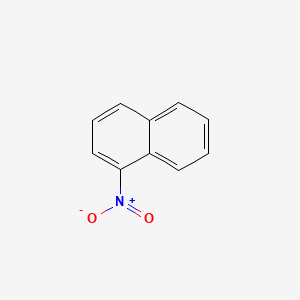
Proguanil D6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.
Scientific Research Applications
1. Molecular Dynamics and Derivatives of Proguanil
A study by Muhammad, Taura, and Ndikilar (2017) investigated the molecular dynamics of a Proguanil derivative. They substituted a hydrogen atom on Proguanil's benzene ring with a chlorine atom, analyzing its molecular geometries using quantum chemical calculations. This derivative showed significant response to electric fields compared to Proguanil, providing insights into novel applications in the field of molecular dynamics and drug design (Muhammad, Taura, & Ndikilar, 2017).
2. Resistance Mechanisms to Antimalarials
Research by Peterson, Milhous, and Wellems (1990) focused on the molecular basis of differential resistance to antimalarial drugs, including Proguanil. They analyzed mutations in the Plasmodium falciparum dihydrofolate reductase gene, which confers resistance to Proguanil's active metabolite, cycloguanil. Understanding these resistance mechanisms is crucial for developing more effective antimalarial strategies (Peterson, Milhous, & Wellems, 1990).
3. Proguanil Resistance in Plasmodium falciparum
Parzy et al. (1997) investigated Proguanil resistance in Plasmodium falciparum isolates. They developed a mutation-specific polymerase chain reaction assay to characterize mutations in the DHFR gene. This research provides a deeper understanding of Proguanil resistance, essential for improving malaria prophylaxis in endemic regions (Parzy, Doerig, Pradines, Rico, Fusai, & Doury, 1997).
4. Electrochemical Properties and Detection
Smarzewska, Skrzypek, and Ciesielski (2012) explored the electrochemical properties of Proguanil using a voltammetric method. They developed a method for Proguanil determination in a commercial formulation and in spiked urine, which has implications for drug monitoring and pharmacokinetic studies (Smarzewska, Skrzypek, & Ciesielski, 2012).
5. Synthesis and Anti-Proliferative Evaluation of Derivatives
Xu et al. (2021) synthesized and evaluated the anti-proliferative activities of Proguanil derivatives. They found that certain derivatives, particularly those with trifluoromethoxy groups, had significant anti-cancer abilities, offering potential for new anti-cancer drug development (Xu, Cao, Luo, Xiao, Wang, Wang, & Yang, 2021).
Properties
Molecular Formula |
C11H10D6ClN5 |
|---|---|
Molecular Weight |
259.77 |
synonyms |
Proguanil-d6; Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-phenyl-1-(1-phenylethyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B1191531.png)
![N-(3-chlorophenyl)-3-hydroxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191532.png)
![3-hydroxy-N-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1191533.png)
![7-hydroxy-3-{5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B1191534.png)
![1-butyryl-6-chloro-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B1191539.png)
![3-methyl-6-oxo-1-phenyl-4-(2-thienyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191540.png)
![3-methyl-6-oxo-1-phenyl-4-(3-pyridinyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B1191541.png)



